tert-Butyl 7'-ethyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Description
tert-Butyl 7'-ethyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a spirocyclic compound featuring a four-membered azetidine ring fused to an indole moiety via a spiro junction at position 3. The tert-butyl carbamate group at position 1 of the azetidine ring serves as a protective group, enhancing stability during synthetic procedures. The 7'-ethyl substituent on the indole ring introduces steric bulk and lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
tert-butyl 7-ethylspiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-5-12-7-6-8-13-14(12)18-9-17(13)10-19(11-17)15(20)21-16(2,3)4/h6-8,18H,5,9-11H2,1-4H3 |
InChI Key |
ZMOZBFYTEXJBFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3(CN2)CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7’-ethyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Indole Synthesis: The indole moiety can be synthesized using Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Spirocyclization: The spiro linkage is formed by reacting the azetidine and indole intermediates under specific conditions, often involving the use of strong bases or acids to facilitate the cyclization.
tert-Butyl Protection:
Industrial Production Methods
Industrial production of tert-Butyl 7’-ethyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7’-ethyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
tert-Butyl 7’-ethyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 7’-ethyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s specificity and potency. Additionally, the tert-butyl and ethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Calculated based on structural analogs.
Key Observations:
Substituent Effects: Lipophilicity: The 7'-ethyl group (target compound) and 7'-bromo analog exhibit higher lipophilicity compared to the 7'-fluoro or 7'-amino derivatives, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Functional Versatility: The 7'-amino and 3-boronate derivatives enable further functionalization (e.g., amide coupling or cross-coupling reactions) .
Synthetic Routes: 7'-Bromo and 7'-Fluoro Analogs: Likely synthesized via electrophilic halogenation or palladium-catalyzed coupling. The 7'-bromo derivative is a controlled product, requiring specialized handling . Boronate Ester (): Synthesized via Miyaura borylation, highlighting the utility of spirocyclic intermediates in cross-coupling chemistry .
Key Insights:
- Antimicrobial Potential: Spiroazetidine-furopyrimidines with nitrofuran warheads () demonstrate efficacy against bacterial targets, suggesting that the 7'-ethyl derivative could be optimized for similar applications .
- Kinase Inhibition : The β-carboline spiro-piperidine () highlights the role of halogen substituents (e.g., Cl, CN) in enhancing target affinity, a strategy applicable to the ethyl-substituted target compound .
- CNS Applications : The 7'-fluoro analog’s use in central nervous system (CNS) drug intermediates underscores the importance of substituent polarity in blood-brain barrier penetration .
Physicochemical and Stability Comparisons
- Thermal Stability : The tert-butyl carbamate group in all analogs enhances thermal stability, as evidenced by the white solid morphology of compounds like 7e () .
- Solubility: The 7'-amino derivative’s solubility in polar solvents (e.g., ethanol) contrasts with the lower solubility of bromo/ethyl analogs, which may require formulation with surfactants .
- Shelf Life: Bromo and boronate derivatives are noted as "made-to-order" with short shelf lives, emphasizing the need for careful storage .
Biological Activity
tert-Butyl 7'-ethyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (CAS No. 2059947-40-7) is a complex organic compound characterized by its spirocyclic structure, which incorporates an azetidine ring fused to an indole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 288.38 g/mol. The compound features a tert-butyl ester group and an ethyl substituent at the 7' position of the spiro compound.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O2 |
| Molecular Weight | 288.38 g/mol |
| CAS Number | 2059947-40-7 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Azetidine Ring : Cyclization of appropriate precursors under controlled conditions.
- Spirocyclization : Formation of the spirocyclic structure through cyclization reactions.
- Esterification : Reaction of the carboxylic acid with tert-butyl alcohol to form the ester.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related spirocyclic compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A study demonstrated that derivatives of spirocyclic compounds could inhibit key signaling pathways involved in cancer cell growth, such as the PI3K/Akt and MAPK pathways. The specific mechanisms include:
- Inhibition of CDK9 : Compounds similar to this spiro compound have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Spiro Compound A | 183 | MDA-MB-231 |
| Spiro Compound B | 150 | BT-20 |
Antimicrobial Properties
The biological activity extends to antimicrobial effects as well. Some studies have reported that related structures possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Case Studies
-
Case Study on Cancer Cell Lines : A recent investigation into the activity of spirocyclic compounds against breast cancer cells revealed that treatment with these compounds resulted in significant cell death and reduced viability in MDA-MB-231 and BT-20 cell lines.
- Results Summary :
| Cell Line | Viability (%) | Apoptosis Induction (%) |
|-----------------|---------------|--------------------------|
| MDA-MB-231 | 30 | 70 |
| BT-20 | 25 | 75 |
- Results Summary :
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Binding Affinity : The unique structural features enhance binding affinity to target proteins involved in cancer progression and microbial resistance.
- Redox Reactions : The presence of functional groups allows participation in redox reactions that may contribute to its bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
